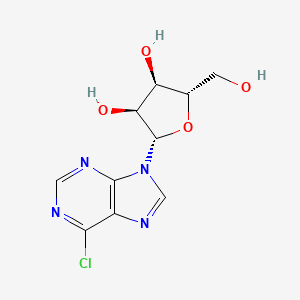![molecular formula C18H22N2O3 B13832095 2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]- CAS No. 30367-05-6](/img/structure/B13832095.png)
2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.37888 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a naphthalene ring, a morpholine group, and a carboxamide group.
Preparation Methods
The synthesis of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carboxylic acid and 3-(morpholino)propylamine.
Reaction Conditions: The naphthalene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The acid chloride is then reacted with 3-(morpholino)propylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The morpholine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkyl derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide group play crucial roles in its binding to target proteins and enzymes. The morpholine group enhances its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide can be compared with similar compounds such as:
1-Hydroxy-N-[3-(Piperidino)Propyl]Naphthalene-2-Carboxamide: This compound has a piperidine group instead of a morpholine group, which affects its solubility and biological activity.
1-Hydroxy-N-[3-(Pyrrolidino)Propyl]Naphthalene-2-Carboxamide:
1-Hydroxy-N-[3-(Dimethylamino)Propyl]Naphthalene-2-Carboxamide: The presence of a dimethylamino group alters its electronic properties and reactivity compared to the morpholine derivative.
The uniqueness of 1-Hydroxy-N-[3-(Morpholino)Propyl]Naphthalene-2-Carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
30367-05-6 |
|---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-hydroxy-N-(3-morpholin-4-ylpropyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c21-17-15-5-2-1-4-14(15)6-7-16(17)18(22)19-8-3-9-20-10-12-23-13-11-20/h1-2,4-7,21H,3,8-13H2,(H,19,22) |
InChI Key |
JJEAHXPPYZKVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)












